molecular formula C11H8N2O3 B2634553 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide CAS No. 98697-26-8

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide

Cat. No.: B2634553
CAS No.: 98697-26-8
M. Wt: 216.196
InChI Key: BLWRWONDAJQQRL-UHFFFAOYSA-N
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Description

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol . This compound features a maleimide group linked to a benzamide ring, making it a valuable building block in organic and polymer chemistry. The maleimide group is a known moiety in N-substituted maleimide derivatives, which are of considerable interest in the development of photoinitiators for free radical polymerization . The structural characteristics of closely related molecules, such as 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, have been extensively studied via X-ray crystallography, revealing a dihedral angle between the benzene and maleimide rings . This structural insight is crucial for researchers, as the photochemical properties of such N-arylmaleimide systems can depend on the dihedral angle between the rings . Furthermore, amides derived from 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid can serve as key intermediates in synthetic transformations, for instance, in reactions with secondary amines to form pyrrolidine derivatives . This product is intended for research purposes as a chemical precursor. It can be utilized in the synthesis of more complex molecules for various investigative applications, including materials science and the study of polymerization processes. Researchers can employ this compound to develop novel polymeric materials or to explore structure-activity relationships. HANDLING NOTES: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-11(16)7-1-3-8(4-2-7)13-9(14)5-6-10(13)15/h1-6H,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWRWONDAJQQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-aminobenzamide with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that derivatives of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide exhibit promising antifungal properties. For instance, research on related compounds demonstrated that certain derivatives showed effective inhibition against Valsa mali, a plant pathogen. The median effective concentration (EC50) values for the most active compounds were significantly low, indicating potent antifungal activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions of the molecule greatly influenced its efficacy against fungal strains .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. The ability to selectively target cancer cells while sparing normal cells is a critical area of ongoing research .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest that it may act as a positive modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain. This property could make it a candidate for treating neurodegenerative diseases such as Alzheimer’s .

Polymer Chemistry

This compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the formation of cross-linked networks that can be utilized in various applications ranging from coatings to biomedical devices .

Synthesis of Functional Materials

The compound can be used as a precursor for synthesizing functionalized materials with specific optical and electronic properties. Research has shown that incorporating this compound into polymer matrices can improve their conductivity and stability under various environmental conditions .

Case Studies and Experimental Findings

StudyFocusFindings
Antifungal ActivityDerivatives showed significant inhibition against Valsa mali with low EC50 values.
Anticancer PropertiesInduced apoptosis in specific cancer cell lines; selective targeting observed.
Neuroprotective EffectsPotential AMPA receptor modulation leading to neuroprotection; implications for Alzheimer's treatment.
Material ScienceUtilization as a monomer improved polymer properties; applications in coatings and devices.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various cellular pathways and processes, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide with structurally and functionally related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Key Distinctions References
This compound C₁₁H₈N₂O₃ 216.20 Maleimide, Benzamide Bioconjugation, drug discovery Amide group enhances solubility and stability compared to carboxylic acid analogs
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid C₁₁H₇NO₄ 217.18 Maleimide, Benzoic acid Crosslinking, polymer chemistry Carboxylic acid group enables covalent coupling via carbodiimide chemistry
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide C₁₁H₉N₃O₃ 231.21 Maleimide, Hydrazide Pharmaceutical synthesis (e.g., antitubercular agents) Hydrazide group facilitates hydrazone formation for targeted drug delivery
4-(2,5-dimethylpyrrol-1-yl)benzamide derivatives Varies (e.g., C₁₃H₁₃N₃O₂) ~250–300 Dimethylpyrrole, Benzamide Antibacterial, antifungal agents Methylated pyrrole enhances lipophilicity and membrane penetration
4-Pyrrol-1-yl benzoic acid hydrazide analogs C₁₂H₁₃N₃O₂ 243.25 Pyrrole, Hydrazide Antitubercular, antimicrobial agents Hydrazide-linked pyrrole optimizes binding to microbial enzyme targets

Key Findings :

Reactivity Differences :

  • The maleimide group in This compound enables selective thiol conjugation, whereas 4-(2,5-dimethylpyrrol-1-yl)benzamide derivatives lack this reactivity but exhibit enhanced antimicrobial activity due to hydrophobicity.
  • 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide ’s hydrazide group allows pH-sensitive drug release, unlike the stable benzamide analog.

Synthetic Complexity :

  • The target compound requires anhydrous, light-protected conditions for synthesis (e.g., argon atmosphere, 115°C heating), while dimethylpyrrole analogs are synthesized via simpler condensation reactions.

Biological Activity :

  • Pyrrole-based hydrazides (e.g., 4-pyrrol-1-yl benzoic acid hydrazide ) show >90% inhibition against Mycobacterium tuberculosis at 6.25 µg/mL, whereas maleimide-containing analogs are less studied for direct antimicrobial effects but are prioritized for protein modification.

Commercial Status :

  • The target compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in scalability or niche application. In contrast, dimethylpyrrole derivatives remain in active research for drug discovery.

Research and Development Context

  • Drug Discovery : Maleimide-linked benzamides are underutilized in antimicrobial studies compared to dimethylpyrrole analogs, which have demonstrated potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL).
  • Bioconjugation : The target compound’s maleimide group is critical for antibody-drug conjugate (ADC) development, though its instability in aqueous buffers limits in vivo use compared to newer maleimide alternatives.

Biological Activity

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula: C11_{11}H10_{10}N2_{2}O2_{2}
  • Molecular Weight: 198.21 g/mol
  • CAS Number: 31489-18-6

This compound exhibits biological activity primarily through interactions with specific molecular targets. It has been shown to inhibit key enzymes involved in various metabolic pathways, which can lead to alterations in cellular processes. The detailed mechanism involves:

  • Inhibition of Enzymatic Activity: The compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways.
  • Receptor Interaction: It may interact with various receptors, influencing signal transduction pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies: The compound has been tested against several cancer types, showing IC50_{50} values comparable to established chemotherapeutics. In a study involving breast cancer cells (MDA-MB-436), the compound demonstrated potent activity with IC50_{50} values significantly lower than many conventional agents .
Compound Cancer Cell Line IC50_{50} (µM)
This compoundMDA-MB-43610.70
OlaparibMDA-MB-4369.62

Antibacterial Activity

The compound also shows promise as an antibacterial agent. Studies have reported its effectiveness against various strains of bacteria:

  • Minimum Inhibitory Concentration (MIC): The compound has demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Pathogen MIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative effects of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited a notable reduction in cell viability across multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Study on Antibacterial Properties

Another investigation focused on the antibacterial properties of pyrrole-based compounds. The study found that derivatives had superior activity compared to traditional antibiotics, indicating their potential role in developing new antibacterial therapies .

Q & A

Q. What are the recommended synthetic routes for 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide and its analogs?

  • Methodological Answer : The compound can be synthesized via coupling reactions between maleimide derivatives and benzamide precursors. A typical approach involves refluxing 4-aminobenzoic acid with maleic anhydride in glacial acetic acid, followed by amidation using coupling agents like EDC/HOBt. For analogs, substituents (e.g., halogens, alkyl groups) can be introduced at the pyrrole or benzamide moieties through nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Characterization via NMR and FTIR is critical to confirm regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (¹H NMR) and carbon frameworks (¹³C NMR) to verify substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for maleimide).
  • Melting Point Analysis : Assess purity by comparing observed vs. literature values .

Q. What are the standard protocols for evaluating the compound's stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at regular intervals (e.g., 0, 7, 14 days). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

  • Methodological Answer : Employ a 2ⁿ factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize Suzuki-Miyaura coupling by varying Pd catalyst (0.5–2 mol%), base (K₂CO₃ vs. Cs₂CO₃), and reaction time (12–24 hrs). Analyze yield and purity via DOE software to identify significant factors. This approach reduces trial-and-error experimentation .

Q. How to address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions may arise from off-target effects or assay variability. Mitigate by:
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Selectivity Profiling : Test against related enzymes/cell lines (e.g., kinase panels).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize analogs for synthesis.
    Example: In pyrrole-based analogs, electron-withdrawing groups at the 4-position improved antifungal activity but reduced solubility, requiring a balance between potency and pharmacokinetics .

Q. What strategies improve solubility and bioavailability for in vitro and in vivo assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO/PEG mixtures (<1% v/v) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve biodistribution. Validate via Caco-2 permeability assays and pharmacokinetic profiling in rodent models .

Q. What biochemical assays are recommended for studying its protein crosslinking potential?

  • Methodological Answer :
  • SDS-PAGE : Detect crosslinked protein dimers/oligomers under non-reducing conditions.
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon maleimide-thiol conjugation.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with cysteine-rich proteins (e.g., albumin).
    Note: The maleimide moiety enables selective thiol coupling, making it useful for antibody-drug conjugates .

Data Analysis and Troubleshooting

Q. How to resolve low yields in the final amidation step of the synthesis?

  • Methodological Answer : Common issues include poor nucleophilicity of the amine or side reactions. Solutions:
  • Activating Agents : Switch from EDC/HOBt to HATU for sterically hindered amines.
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) to minimize decomposition.
  • Protection/Deprotection : Temporarily protect reactive groups (e.g., -OH, -NH₂) with Boc or Fmoc .

Q. What statistical methods are appropriate for analyzing high-throughput screening (HTS) data?

  • Methodological Answer : Use Z-factor analysis to validate assay quality (Z > 0.5 indicates robust screening). For hit prioritization, apply Benjamini-Hochberg correction to minimize false positives. Cluster active compounds via principal component analysis (PCA) based on structural fingerprints .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry209–211°C (pure) / 138–140°C (impure)
LogP (Lipophilicity)Shake-Flask Method2.1 ± 0.3
IC₅₀ (Antifungal Activity)Microdilution Assay8.7 µM (C. albicans)

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